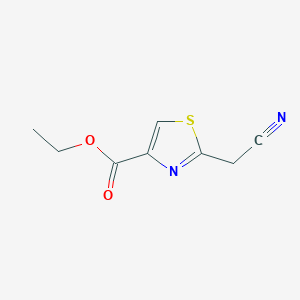

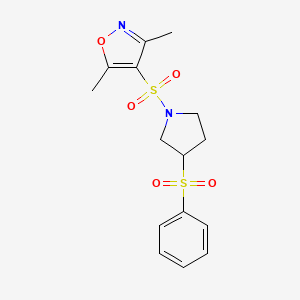

![molecular formula C19H18N2O3 B2642964 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 922029-38-7](/img/structure/B2642964.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacokinetics and Metabolism

Research studies have focused on the pharmacokinetics and metabolism of compounds structurally similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide. For example, oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a 10-keto analogue of carbamazepine with anticonvulsant activity. Its metabolism has been thoroughly studied, revealing that it is extensively metabolized into 10,11-Dihydro-10-hydroxycarbamazepine (GP 47,779) and its O-glucuronides, constituting the major metabolic pathway. Reduction to GP 47,779 is stereospecific, favoring the S-configuration, and direct conjugation in the enol form represents a minor pathway. These studies highlight the complex metabolic pathways of related compounds, shedding light on possible metabolic behaviors and applications of this compound in pharmaceutical sciences (Wellington & Goa, 2001) (Schütz et al., 1986).

PET Imaging and Radioligand Applications

Additionally, compounds similar in structure have been used in PET imaging and as radioligands. WAY-100635 and its radioactive metabolites have been crucial in studies of 5-HT1A receptors, demonstrating the importance of understanding the metabolism of radioligands for the development of biomathematical models and improving signal contrast in PET studies. This suggests potential uses of this compound in neuroimaging and receptor studies if structurally or functionally similar (Osman et al., 1996).

Mechanism of Action

The compounds discussed in the patent, including this one, are selective inhibitors of the Dopamine D2 receptor . They are suggested for treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-21-15-5-3-4-6-17(15)24-16-10-9-13(11-14(16)19(21)23)20-18(22)12-7-8-12/h3-6,9-12H,2,7-8H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNPONQNCCSEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

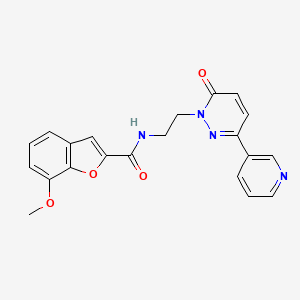

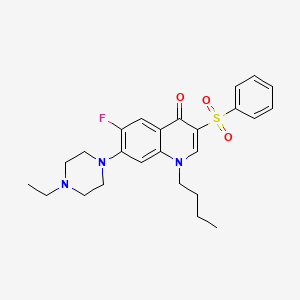

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)

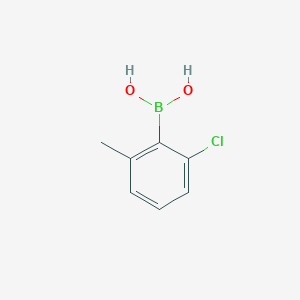

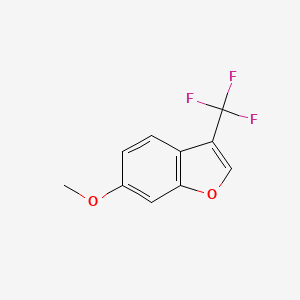

![N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide](/img/structure/B2642882.png)

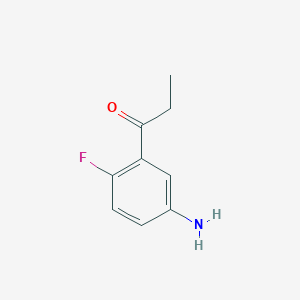

![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2642893.png)

![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)

![5-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2642900.png)